![molecular formula C15H14N4O5S2 B2709400 1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946257-92-7](/img/structure/B2709400.png)
1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
Physical And Chemical Properties Analysis
The compound has a molecular weight of 394.42. Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not provided in the search results .Scientific Research Applications
Synthetic Methods and Characterization
Research efforts have been directed towards synthesizing and characterizing derivatives of tetrahydrothienopyrimidine, which share a structural resemblance to 1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide. For instance, a study by Zaki, Radwan, and El-Dean (2017) developed a synthetic method for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showcasing the versatility of such compounds for future pharmacological investigations (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).
Prognosis of Anti-inflammatory Activity
Another study by Chiriapkin et al. (2021) highlighted a modified method for synthesizing 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one, predicting their anti-inflammatory activity. This demonstrates the compound's potential in therapeutic applications, particularly in anti-inflammatory treatments (A. Chiriapkin, I. Kodonidi, A. Ivchenko, & L. Smirnova, 2021).
One-Pot Synthesis Techniques
Shaabani et al. (2009) introduced a one-pot, four-component synthesis method for disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, demonstrating an efficient and straightforward approach to synthesizing structurally complex compounds, including those related to the chemical structure (A. Shaabani, M. Seyyedhamzeh, A. Maleki, F. Rezazadeh, & M. Behnam, 2009).
Antimicrobial Activity Studies
Investigations into the antimicrobial activity of related compounds were conducted by Kolisnyk et al. (2015), where novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides were synthesized and tested for their efficacy against various microbial strains, indicating the potential for developing new antimicrobial agents (S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, & V. Chernykh, 2015).
Heterocyclic Synthesis Utilizing Enaminonitriles
Fadda et al. (2012) explored the use of enaminonitriles in heterocyclic synthesis, leading to new pyrazole, pyridine, and pyrimidine derivatives. This research underscores the broad applicability of such chemical structures in synthesizing a variety of biologically relevant heterocycles (A. Fadda, H. Etman, M. Y. El-Seidy, & K. Elattar, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to target multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
It is known that similar compounds interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds have been found to have efficient oral bioavailability , which could potentially be the case for this compound as well.
Result of Action
Similar compounds have been found to have diverse biological activities , which could potentially be the case for this compound as well.
Action Environment
It is known that the dimroth rearrangement, a process that could potentially be involved in the action of this compound, is influenced by factors such as ph, heat, light, and the presence of electron-withdrawing groups .
properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)thieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S2/c1-18-13(21)10-7-11(25-14(10)19(2)15(18)22)12(20)17-8-4-3-5-9(6-8)26(16,23)24/h3-7H,1-2H3,(H,17,20)(H2,16,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQPEXXZJBRTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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